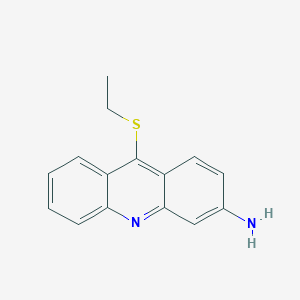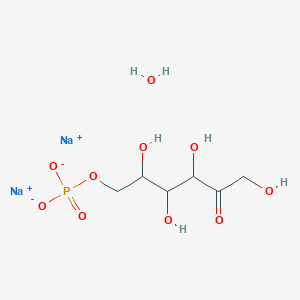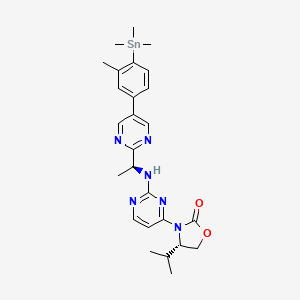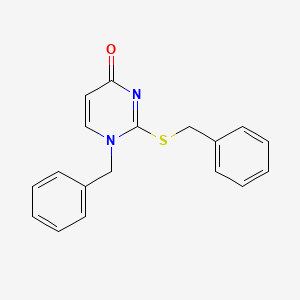
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with benzyl and benzylthio groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one typically involves the reaction of pyrimidine derivatives with benzyl halides and thiols. A common method includes:
Starting Materials: Pyrimidine-4(1H)-one, benzyl bromide, and benzyl mercaptan.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The pyrimidine-4(1H)-one is first reacted with benzyl bromide to form 1-benzylpyrimidin-4(1H)-one. This intermediate is then treated with benzyl mercaptan under similar conditions to yield the final product.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidinones.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
作用機序
The mechanism of action of 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one largely depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby inhibiting their activity.
Pathways Involved: Modulating signaling pathways involved in cell proliferation, apoptosis, or other cellular processes.
類似化合物との比較
1-Benzyl-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of a benzylthio group.
1-Benzyl-2-(phenylthio)pyrimidin-4(1H)-one: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness: 1-Benzyl-2-(benzylthio)pyrimidin-4(1H)-one is unique due to the presence of both benzyl and benzylthio groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.
特性
CAS番号 |
6146-26-5 |
|---|---|
分子式 |
C18H16N2OS |
分子量 |
308.4 g/mol |
IUPAC名 |
1-benzyl-2-benzylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c21-17-11-12-20(13-15-7-3-1-4-8-15)18(19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChIキー |
PMWNVIARNYUXBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=CC(=O)N=C2SCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


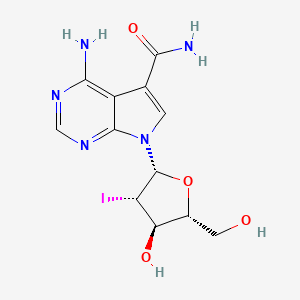


![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)

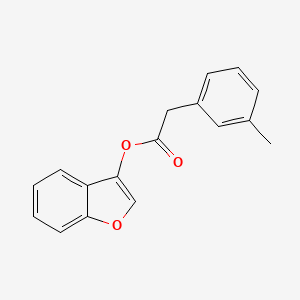
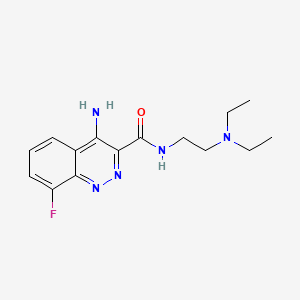
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)
